5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine
Description
5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 3-bromophenyl group at the 5-position and an amine at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug discovery, particularly as kinase inhibitors and anticancer agents . The bromine atom at the phenyl ring introduces electron-withdrawing effects, influencing both reactivity and biological interactions.
Properties
Molecular Formula |
C12H8BrN3S |
|---|---|
Molecular Weight |
306.18 g/mol |
IUPAC Name |
5-(3-bromophenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H8BrN3S/c13-8-3-1-2-7(4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H,(H2,14,15,16) |
InChI Key |
YFLOJOPENCQKLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC3=NC=NC(=C23)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Aminothiophene Intermediate via Gewald Reaction
Reactants: A suitable ketone or aldehyde (e.g., 3-bromobenzaldehyde or analogous precursor), malononitrile, elemental sulfur, and triethylamine as a base.
Procedure: The reactants are combined in ethanol or another suitable solvent at room temperature with stirring. The Gewald reaction proceeds over several hours (e.g., 5 hours) with monitoring by thin-layer chromatography (TLC).
Outcome: Formation of 2-amino-4,7-dihydro-5H-thieno[2,3-d]pyrano-3-carbonitrile intermediates, which serve as precursors for further cyclization.
Amination and Cyclization to Form Thieno[2,3-d]pyrimidine Core
Reagents: The 2-aminothiophene intermediate is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation or reflux conditions at approximately 70 °C.
Process: This step introduces the dimethylmethanimidamide moiety, facilitating the Dimroth rearrangement condensation with anilines bearing substituents such as 3-bromophenyl groups.
Conditions: Microwave-assisted synthesis for 10 minutes at 200 W power or conventional heating overnight in acetic acid solvent with stirring.
Result: Formation of thieno[2,3-d]pyrimidin-4-amine derivatives with various aryl substitutions, including the target 5-(3-bromophenyl) derivative.
Dimroth Rearrangement Condensation with 3-Bromoaniline
Reactants: The dimethylmethanimidamide intermediate is reacted with 3-bromoaniline in acetic acid.
Procedure: The mixture is stirred overnight at room temperature or under mild heating to promote condensation and ring rearrangement.
Isolation: The product is filtered, washed with ether, and recrystallized from ethanol to obtain the pure this compound.
Yield: Typically moderate to good yields (50-85%) depending on reaction scale and purification method.
Purification and Characterization
Techniques: Recrystallization, column chromatography, and washing with solvents such as ethanol or ether.
Characterization: Confirmed by melting point determination, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and mass spectrometry (MS).
Typical Data: IR bands corresponding to NH2 stretching (~3400 cm^-1), aromatic C-H, and C=N stretches; ^1H NMR signals showing characteristic aromatic proton patterns and amino protons.
Comparative Data Table of Key Synthetic Steps
| Step | Reactants/Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ketone/Aldehyde + Malononitrile + S + Et3N | Gewald Reaction | 70-75 | Room temp, 5 h, ethanol solvent |
| 2 | Intermediate + DMF-DMA (microwave/heat) | Amination/Cyclization | 90-95 | Microwave 70 °C, 10 min or reflux |
| 3 | Intermediate + 3-Bromoaniline + Acetic acid | Dimroth Rearrangement | 50-85 | Overnight stirring, room temp or mild heat |
| 4 | Purification (recrystallization/filtration) | Isolation | - | Ethanol or ether used |
Research Findings and Optimization Notes
Microwave-assisted synthesis significantly reduces reaction time and improves yield in the amination/cyclization step compared to conventional heating.
The choice of solvent (ethanol, acetic acid) and base (triethylamine) critically influences the efficiency of the Gewald reaction and subsequent steps.
The Dimroth rearrangement condensation is versatile and tolerates various aniline substituents, enabling synthesis of diverse derivatives including 3-bromophenyl-substituted compounds.
Purification by recrystallization from ethanol provides high-purity products suitable for biological evaluation.
The synthesized this compound exhibits promising biological activity, particularly in breast cancer cell line inhibition assays, highlighting the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Reagents such as formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyrimidines depending on the nucleophile used.
Cyclization Reactions: Products include thieno[2,3-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine involves the inhibition of cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its death. The compound interacts with the active site of the enzyme, blocking its function and preventing the bacteria from generating ATP .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and pyrimidine core critically affect melting points, solubility, and spectroscopic properties. Key comparisons include:
Table 1: Physicochemical Properties of Selected Thieno[2,3-d]pyrimidin-4-amine Derivatives
Key Observations :
- Electron-Withdrawing Groups (Br, F, NO₂): Lower melting points compared to methoxy-substituted derivatives (e.g., 199–201°C for 7i vs. 226–227°C for 7g), likely due to reduced hydrogen bonding .
- Spectroscopic Signatures : The NH₂ group in the target compound shows IR absorption ~3450 cm⁻¹, consistent with analogues. Aromatic protons in bromophenyl derivatives appear downfield (δ ~8.0 ppm) due to bromine's electronegativity .
Key Observations :
- Nucleophilic Displacement: The target compound and analogues (e.g., 13a) are synthesized via substitution of 4-chlorothieno[2,3-d]pyrimidine with aryl amines under reflux .
- Catalytic Systems: FeCl₃-SiO₂ is effective for coumarin-fused derivatives (75% yield) , while Pd catalysts enable ethynyl group introduction via Sonogashira coupling .
Key Observations :
- Bromophenyl Derivatives : The 3-bromophenyl group in the target compound may enhance binding to kinase ATP pockets due to its hydrophobic and steric effects .
- Ethynyl Modifications: 6-Ethynyl derivatives show sub-nanomolar potency against ErbB kinases, attributed to covalent binding via the ethynyl group .
Biological Activity
5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine (CAS No. 885268-93-9) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. The thieno[2,3-d]pyrimidine scaffold has been associated with various pharmacological properties, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and structure-activity relationships (SARs).
- Molecular Formula : C12H8BrN3S
- Molecular Weight : 298.18 g/mol
- Structural Features : The compound features a bromophenyl group and a thieno[2,3-d]pyrimidine core, which are crucial for its biological activity.
Cytotoxicity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant cytotoxicity:
- Cell Lines Tested : HCT-116 (colon cancer), HepG2 (liver cancer), MCF-7 (breast cancer).
- IC50 Values :
- Against HCT-116:
- Against HepG2:
These values suggest that the compound exhibits substantial inhibitory effects on cell proliferation in these cancer models .
The mechanism by which this compound exerts its effects appears to involve inhibition of key kinases implicated in cancer progression:
- Kinase Inhibition : The compound has shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in tumor angiogenesis.
- Inhibition Profile :
Structure-Activity Relationships (SAR)
The biological activity of thieno[2,3-d]pyrimidine derivatives is influenced by their structural modifications:
| Substituent | Activity | Comments |
|---|---|---|
| Bromophenyl | High | Essential for cytotoxicity |
| Alkyl Groups | Variable | Smaller substituents enhance activity |
| Halogen Substituents | Enhanced | Ortho-substituted compounds show higher potency |
This table summarizes how different substituents can modulate the biological activity of related compounds .
Case Studies
-
Cytotoxicity Assessment :
A study evaluated the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives, including this compound. The findings indicated that the compound exhibited superior cytotoxicity compared to other derivatives tested against the same cell lines . -
Kinase Selectivity Profiling :
Further investigations into the kinase selectivity revealed that the compound inhibited several kinases involved in cell signaling pathways critical for cancer cell survival and proliferation .
Q & A
Q. What are the established synthetic routes for 5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with a thieno[2,3-d]pyrimidine core. Key steps include:
Condensation : Reaction of 2-aminothiophene-3-carbonitrile with formamidine acetate to form the pyrimidine ring .
Substitution : Introduction of the 3-bromophenyl group via Suzuki coupling or nucleophilic aromatic substitution .
Amine Functionalization : Final substitution at the 4-position using bromine or chlorine intermediates .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural confirmation employs:
Q. NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), NH₂ (δ 5.5–6.0 ppm), and thiophene protons (δ 6.8–7.1 ppm) .
- ¹³C NMR : Signals for C-Br (δ 120–125 ppm) and pyrimidine carbons (δ 150–160 ppm) .
IR Spectroscopy : Absorption bands for C≡N (~2200 cm⁻¹) and NH₂ (~3450 cm⁻¹) .
Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ for analogs: m/z 316.0673) .
Q. What biological activities are reported for thieno[2,3-d]pyrimidin-4-amine derivatives?
- Methodological Answer :
- Anticancer Activity : Inhibition of EGFR/HER2 kinases (IC₅₀ = 0.1–10 µM) via covalent binding to cysteine residues .
- Anti-inflammatory Effects : Suppression of COX-2 and TNF-α in macrophage models .
- Antimicrobial Properties : MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Assays Used : MTT for cytotoxicity, ELISA for cytokine profiling, and kinase inhibition assays .
Advanced Research Questions
Q. How can synthesis yield and purity of this compound be optimized?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield (15–20% increase) .
- Catalyst Screening : PdCl₂(dppf) enhances coupling efficiency for bromophenyl introduction .
- Solvent Optimization : Use of polar aprotic solvents (e.g., DMF) improves solubility of intermediates .
- Additives : Tetrabutylammonium chloride (TBAC) minimizes side reactions in Heck couplings .
Q. What mechanistic insights exist for its interaction with biological targets like EGFR?
- Methodological Answer :
- Molecular Docking : The bromophenyl group occupies hydrophobic pockets in EGFR (PDB: 1M17), while the thienopyrimidine core forms hydrogen bonds with Lys745 .
- Kinetic Studies : Time-dependent inhibition suggests covalent modification (kinact/KI = 10⁴ M⁻¹s⁻¹) .
- Biochemical Assays : Competitive ELISA confirms displacement of ATP in kinase domains .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Comparative SAR Analysis : Evaluate substituent effects (e.g., replacing bromo with methoxy reduces EGFR affinity by 50%) .
- Dose-Response Curves : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Computational Modeling : QSAR models correlate logP values (2.5–3.5) with membrane permeability discrepancies .
Q. What analytical challenges arise in characterizing degradation products?
- Methodological Answer :
- LC-MS/MS : Identifies hydrolyzed products (e.g., 5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-ol) under acidic conditions .
- Stability Studies : Light exposure causes trans-to-cis isomerization (monitored by HPLC) .
- Hyphenated Techniques : NMR-coupled HPLC isolates and characterizes photo-degradants .
Key Recommendations for Researchers
- SAR Exploration : Systematically vary substituents at positions 5 and 4 to optimize target selectivity .
- In Vivo Models : Use xenograft mice for pharmacokinetic profiling (t½ = 4–6 hrs reported for analogs) .
- Stability Protocols : Store compounds in amber vials at -20°C to prevent light-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
